Propyl tiglate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWMDOQSXWAAMC-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317472 | |

| Record name | Propyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61692-83-9 | |

| Record name | Propyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61692-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-methylcrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061692839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyl tiglate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl tiglate, with the IUPAC name propyl (E)-2-methylbut-2-enoate, is an organic ester recognized for its characteristic fruity and green aroma.[1] This technical guide provides a detailed overview of the chemical and physical properties of this compound, its molecular structure, and methodologies for its synthesis and analytical characterization. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, food science, and drug development.

Chemical Structure and Identification

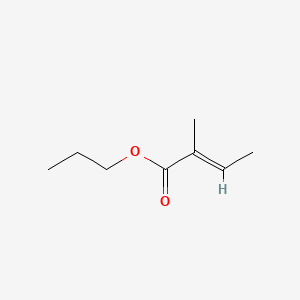

This compound is the ester of tiglic acid and propanol. The molecule features a carbon-carbon double bond, with the substituents in the (E) configuration.

Molecular Structure:

Caption: Chemical structure of this compound.

Identifiers

| Identifier | Value |

| IUPAC Name | propyl (E)-2-methylbut-2-enoate[2] |

| CAS Number | 61692-83-9[3][4][5][6] |

| Molecular Formula | C8H14O2[3][4][5][6] |

| Molecular Weight | 142.2 g/mol [3][4] |

| SMILES | CCCOC(=O)/C(=C/C)/C[4] |

| InChI | InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3/b7-5+[2] |

| InChIKey | RZWMDOQSXWAAMC-FNORWQNLSA-N[2] |

| EINECS | 262-906-4[4][6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Colorless clear liquid (estimated) | [1] |

| Odor | Green, seedy, apple, fruity | [1][3] |

| Boiling Point | 176-180 °C (at 760 mmHg) | [1][3][5] |

| Density | 0.904 g/mL (at 25 °C) | [3][5] |

| Refractive Index | 1.4371 (at 20 °C) | [1][3][5] |

| Flash Point | 58.33 °C (137.00 °F) | [1][7] |

| Vapor Pressure | 1.39 mmHg (at 25 °C, estimated) | [1] |

| Solubility | Soluble in alcohol; water solubility: 430.2 mg/L at 25 °C (estimated).[1] | |

| logP (o/w) | 2.931 (estimated) | [3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of tiglic acid with n-propanol, using a strong acid as a catalyst.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tiglic acid, an excess of n-propanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.

Analytical Characterization

GC-MS is a key technique for the identification and quantification of this compound, particularly in complex mixtures such as flavor and fragrance compositions.

Typical Instrumental Conditions:

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 40-50 °C, hold for a few minutes, then ramp up to 250-280 °C. |

| Mass Spectrometer | Electron ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 40-400 |

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts (δ) in CDCl₃ (estimated):

-

~6.8 ppm (q, 1H, vinylic proton)

-

~4.1 ppm (t, 2H, -OCH₂-)

-

~1.8 ppm (d, 3H, vinylic methyl)

-

~1.8 ppm (s, 3H, vinylic methyl)

-

~1.7 ppm (m, 2H, -CH₂CH₃)

-

~0.9 ppm (t, 3H, -CH₂CH₃)

-

¹³C NMR (Carbon NMR):

-

Sample Preparation: As for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts (δ) in CDCl₃ (estimated):

-

~168 ppm (C=O)

-

~138 ppm (=C-)

-

~128 ppm (=CH-)

-

~66 ppm (-OCH₂-)

-

~22 ppm (-CH₂CH₃)

-

~14 ppm (vinylic -CH₃)

-

~12 ppm (vinylic -CH₃)

-

~10 ppm (-CH₂CH₃)

-

IR spectroscopy is used to identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~2960-2850 (C-H stretching of alkyl groups)

-

~1715 (C=O stretching of the ester)

-

~1650 (C=C stretching of the alkene)

-

~1250 and ~1150 (C-O stretching of the ester)

-

Safety Information

This compound is classified as a flammable liquid and vapor (H226).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. The detailed methodologies and tabulated data serve as a valuable resource for scientists and researchers. The information presented facilitates a deeper understanding of this compound and its applications in various scientific and industrial fields.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Propyl Tiglate (CAS No. 61692-83-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl tiglate (CAS No. 61692-83-9), also known as propyl (E)-2-methylbut-2-enoate, is an unsaturated ester recognized for its characteristic fruity and sweet aroma.[1] While extensively utilized in the flavor and fragrance industries, its broader applications in research and drug development remain an area of emerging interest. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, biological activities, and safety and toxicity of this compound, serving as a foundational resource for professionals in the chemical and biomedical sciences. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Physicochemical Properties

This compound is a flammable liquid with a distinct odor profile.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61692-83-9 | [3][4][5] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1][5] |

| Appearance | Colorless liquid | |

| Boiling Point | 176-180 °C | |

| Density | 0.904 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4371 | |

| Solubility | Soluble in ethanol. | [1] |

| Vapor Pressure | 1.0987 hPa @ 20°C (estimated) | [2] |

| LogP (XLogP3-AA) | 2.2 | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of tiglic acid with n-propanol, using a strong acid catalyst such as sulfuric acid.

Synthesis Pathway

Caption: Fischer esterification of tiglic acid with n-propanol.

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.[6][7]

Materials:

-

Tiglic acid

-

n-Propanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine tiglic acid and an excess of n-propanol (typically 3-5 molar equivalents). While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the solution.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the diethyl ether and excess n-propanol using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the propyl and tiglate moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | q | 1H | CH =C(CH₃)COO |

| ~4.0 | t | 2H | OCH₂ CH₂CH₃ |

| ~1.8 | d | 3H | CH=C(CH₃)COO |

| ~1.8 | s | 3H | C=C(CH₃ )COO |

| ~1.6 | sextet | 2H | OCH₂CH₂ CH₃ |

| ~0.9 | t | 3H | OCH₂CH₂CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O |

| ~138 | C H=C(CH₃)COO |

| ~128 | CH=C (CH₃)COO |

| ~65 | OCH₂ CH₂CH₃ |

| ~22 | OCH₂CH₂ CH₃ |

| ~14 | CH=C(CH₃ )COO |

| ~12 | C=C(CH₃ )COO |

| ~10 | OCH₂CH₂CH₃ |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragment ions.

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular ion) |

| 127 | [M - CH₃]⁺ |

| 99 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 85 | [C₄H₅O₂]⁺ (Tigloyl cation) |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Mass Spectrum Fragmentation Workflow

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Biological Activity and Applications

The primary application of this compound is in the flavor and fragrance industry, where it is valued for its fruity, sweet, and green aroma profile.[1] It is a component of various essential oils and contributes to the natural scent of some fruits.

Currently, there is limited published research on the specific pharmacological activities of this compound in the context of drug development. Its structural similarity to other biologically active esters suggests potential for further investigation. Future research could explore its potential anti-inflammatory, antimicrobial, or cytotoxic properties.

Safety and Toxicology

This compound is classified as a flammable liquid.[2] Standard safety precautions for handling flammable organic compounds should be followed.

Toxicity Data:

-

Acute Dermal LD50 (Rat): > 2000 mg/kg body weight. Based on this, this compound is considered to have low acute dermal toxicity.[3]

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of this compound, summarizing its physicochemical properties, a standard synthesis protocol, and its spectral characteristics. While its current applications are predominantly in the flavor and fragrance sector, its chemical structure warrants further investigation for potential biological activities relevant to drug discovery and development. The information presented herein serves as a valuable resource for researchers and scientists working with this compound.

References

- 1. scent.vn [scent.vn]

- 2. spectrabase.com [spectrabase.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. odp.library.tamu.edu [odp.library.tamu.edu]

Synthesis of Propyl Tiglate from Tiglic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl tiglate, an ester of tiglic acid, which finds applications in the fragrance, flavor, and pharmaceutical industries. The document details various synthetic methodologies, including classic Fischer-Speier esterification, Lewis acid-catalyzed reactions, and enzymatic approaches. It is designed to furnish researchers and professionals in drug development and chemical synthesis with the necessary data and protocols to effectively produce this compound.

Overview of Synthetic Strategies

The primary method for synthesizing this compound is the esterification of tiglic acid with n-propanol. This transformation can be achieved through several catalytic routes, each with distinct advantages and considerations regarding reaction conditions, yield, and environmental impact. The most common approaches include:

-

Fischer-Speier Esterification: A traditional and widely used method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[1][2] The reaction is reversible, and thus, strategies to remove water, a byproduct, are often employed to drive the equilibrium towards the product.[1]

-

Lewis Acid Catalysis: Lewis acids can be employed to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. Titanium tetrachloride (TiCl₄) is a notable example of a Lewis acid used for this purpose, often enabling the reaction to proceed under mild conditions.

-

Enzymatic Synthesis: As a green chemistry alternative, lipases can be used to catalyze the esterification. Candida antarctica lipase (B570770) B (CAL-B) has been shown to be effective in the synthesis of esters from tiglic acid.[3] This method offers high selectivity and operates under milder, more environmentally benign conditions.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data associated with the different synthetic methods for producing this compound and analogous esters. This allows for a direct comparison of the efficiency and conditions of each approach.

| Method | Catalyst | Reactants | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference(s) |

| Fischer-Speier | Sulfuric Acid (H₂SO₄) | Tiglic Acid, n-Propanol | 1:10:0.2 (representative) | 65 - 100 | 3 - 5 | >90 | [2][4] |

| Fischer-Speier | p-Toluenesulfonic Acid (p-TSA) | Tiglic Acid, n-Propanol | 1:1.2:0.1 (representative) | Reflux | 4 - 8 | High | [5] |

| Lewis Acid Catalysis | Titanium Tetrachloride (TiCl₄) | Phenylacetic Acid, 1-Propanol | 1:3:3 | Room Temperature | 10 | 89 | |

| Enzymatic Synthesis | Candida antarctica lipase B (CAL-B) | Tiglic Acid, n-Butanol | Substrate dependent | 30 - 50 | 24 - 72 | High | [3] |

Note: Data for Fischer-Speier esterification of tiglic acid with n-propanol is based on representative procedures for similar esters, as specific quantitative data for this exact reaction was not available in the cited literature. Optimization may be required.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Fischer-Speier Esterification using Sulfuric Acid

This protocol is a representative procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

-

Tiglic Acid

-

n-Propanol

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Organic Solvent for extraction (e.g., Diethyl Ether or Dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tiglic acid (1.0 eq) and an excess of n-propanol (e.g., 5-10 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the excess n-propanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation under reduced pressure to yield pure this compound.

Lewis Acid-Catalyzed Esterification using Titanium Tetrachloride

This protocol is adapted from the synthesis of propyl esters from various carboxylic acids.

Materials:

-

Tiglic Acid

-

n-Propanol

-

Titanium Tetrachloride (TiCl₄)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred solution of tiglic acid (1 mmol) in anhydrous dichloromethane (2 mL) under an inert atmosphere, add titanium tetrachloride (3 mmol) dropwise at room temperature.

-

Stir the mixture for 20 minutes.

-

Add n-propanol (3 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 10 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Enzymatic Synthesis using Candida antarctica Lipase B (CAL-B)

This protocol provides a general framework for the enzymatic synthesis of this compound.

Materials:

-

Tiglic Acid

-

n-Propanol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., Hexane or Toluene)

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a sealed flask, dissolve tiglic acid (1 eq) and n-propanol (1-3 eq) in an anhydrous organic solvent.

-

Add immobilized CAL-B (typically 5-10% by weight of the substrates).

-

If desired, add activated molecular sieves to remove the water produced during the reaction.

-

Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C) for 24-72 hours.

-

Monitor the conversion of tiglic acid to this compound by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography as needed.

Visualizations

Fischer-Speier Esterification Mechanism

The following diagram illustrates the signaling pathway of the acid-catalyzed Fischer-Speier esterification.

Caption: Mechanism of Fischer-Speier Esterification.

General Experimental Workflow for this compound Synthesis

The diagram below outlines the logical workflow for the synthesis, workup, and purification of this compound.

Caption: General workflow for this compound synthesis.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. | Semantic Scholar [semanticscholar.org]

Spectroscopic Data of Propyl Tiglate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl tiglate (propyl (E)-2-methylbut-2-enoate), a key compound in various research and development applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | q | 1H | =CH- |

| ~4.1 | t | 2H | -O-CH₂- |

| ~1.8 | d | 3H | =C-CH₃ |

| ~1.7 | m | 2H | -CH₂-CH₃ |

| ~1.7 | d | 3H | =CH-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~138 | =C(CH₃)- |

| ~128 | =CH- |

| ~65 | -O-CH₂- |

| ~22 | -CH₂-CH₃ |

| ~14 | =C-CH₃ |

| ~12 | =CH-CH₃ |

| ~10 | -CH₂-CH₃ |

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1260 | Strong | C-O stretch (ester) |

Note: Predicted values based on characteristic absorption frequencies for the functional groups present in this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by several key fragments. The data presented here is from electron ionization mass spectrometry (EI-MS).

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 83 | 100% (Base Peak) | [C₅H₇O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 101 | High | [C₅H₉O₂]⁺ |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to the solvent for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are acquired.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

The acquired FIDs are Fourier transformed to produce the NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed.

-

A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded. This is used to subtract the absorbance of the crystal and the surrounding atmosphere.

-

The sample spectrum is then acquired.

-

The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The data is typically collected over the range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.

-

The solution is transferred to a GC autosampler vial.

Data Acquisition:

-

A small volume of the sample (typically 1 µL) is injected into the gas chromatograph.

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.

-

The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer.

-

In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented into characteristic ions.

-

The ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-Depth Guide to the 1H NMR Spectrum of Propyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of propyl tiglate. The document details the experimental parameters, presents a thorough interpretation of the spectral data, and correlates the observed signals to the molecular structure of the compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Chemical Structure

This compound, systematically named propyl (E)-2-methylbut-2-enoate, is an organic ester with the chemical formula C8H14O2.[1] Its structure features a propyl ester group attached to the tiglic acid moiety, which is characterized by a trans-configured double bond.

Caption: Chemical structure of this compound.

Experimental Protocol

The 1H NMR spectrum was obtained using a 90 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl3), which served as the solvent. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

1H NMR Spectral Data

The following table summarizes the quantitative data obtained from the 1H NMR spectrum of this compound.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| a | 0.96 | triplet | 3H | 7.4 | -CH2-CH2-CH3 |

| b | 1.66 | sextet | 2H | 7.4, 6.7 | -O-CH2-CH2 -CH3 |

| c | 1.82 | doublet | 3H | 7.1 | =C-CH3 |

| d | 1.84 | singlet | 3H | - | =C(CH3)- |

| e | 4.07 | triplet | 2H | 6.7 | -O-CH2 -CH2-CH3 |

| f | 6.83 | quartet | 1H | 7.1 | -CH=C- |

Interpretation of the Spectrum

The 1H NMR spectrum of this compound displays six distinct signals, each corresponding to a unique proton environment in the molecule.

-

Signal a (0.96 ppm): This triplet, integrating to three protons, is characteristic of a terminal methyl group (-CH3) adjacent to a methylene (B1212753) group (-CH2-). The coupling constant of 7.4 Hz is typical for vicinal coupling in an alkyl chain. This signal is assigned to the methyl protons of the propyl group.

-

Signal b (1.66 ppm): The sextet, integrating to two protons, arises from the methylene group of the propyl chain that is adjacent to both a methyl group and another methylene group. The multiplicity is a result of splitting by the three protons of the neighboring methyl group and the two protons of the adjacent methylene group (n+1 rule, 3+1=4 and 2+1=3, resulting in a complex multiplet that appears as a sextet). This signal corresponds to the central methylene protons of the propyl group.

-

Signal c (1.82 ppm): This doublet, integrating to three protons, is assigned to the methyl group attached to the double bond. The splitting into a doublet with a coupling constant of 7.1 Hz is due to coupling with the vinylic proton.

-

Signal d (1.84 ppm): The singlet, integrating to three protons, is assigned to the methyl group on the other side of the double bond, which is attached to the same carbon as the ester group. As there are no adjacent protons, this signal appears as a singlet.

-

Signal e (4.07 ppm): This triplet, integrating to two protons, is significantly downfield due to the deshielding effect of the adjacent oxygen atom of the ester group. It is assigned to the methylene protons directly attached to the ester oxygen. The triplet multiplicity arises from coupling with the adjacent methylene group of the propyl chain.

-

Signal f (6.83 ppm): The quartet, integrating to one proton, is located in the vinylic region of the spectrum, confirming the presence of a proton on the double bond. The quartet multiplicity is due to coupling with the three protons of the adjacent methyl group (signal c).

Visualization of Spectral Assignments

The following diagram illustrates the correlation between the proton signals in the 1H NMR spectrum and their corresponding positions in the this compound molecule.

Caption: Correlation of 1H NMR signals with the this compound structure.

This comprehensive analysis of the 1H NMR spectrum of this compound provides a clear and detailed interpretation of its key spectral features. The data presented herein can be effectively utilized for the structural confirmation and purity assessment of this compound in various research and development applications.

References

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Fragmentation Pattern of Propyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of propyl tiglate using gas chromatography-mass spectrometry (GC-MS). It details a standard experimental protocol, outlines the expected mass spectrum, and elucidates the fragmentation patterns observed upon electron ionization. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification and characterization of volatile and semi-volatile organic compounds.

Introduction to this compound

This compound, also known as propyl (E)-2-methyl-2-butenoate, is an organic ester with the molecular formula C₈H₁₄O₂ and a molecular weight of approximately 142.2 g/mol .[1][2][3] It is recognized by its CAS number 61692-83-9.[1][2][3] this compound is a component of some essential oils and contributes to the fruity and sweet aroma of various natural products. Its analysis is pertinent in the fields of flavor and fragrance chemistry, natural product research, and quality control in the food and beverage industries.

Experimental Protocol for GC-MS Analysis

A generalized yet detailed methodology for the analysis of this compound by GC-MS is presented below. This protocol is based on common practices for the analysis of flavor esters.[1][4][5]

Sample Preparation

For a standard qualitative and quantitative analysis, a stock solution of this compound should be prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. A series of dilutions can then be made to establish a calibration curve for quantification. For complex matrices, such as essential oils or food products, a suitable extraction method like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

Instrumentation

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

GC-MS Parameters

The following table outlines the typical parameters for the GC-MS analysis of this compound:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-300 |

| Solvent Delay | 3-5 minutes (to prevent filament damage from the solvent) |

Data Analysis

The acquired data is processed to identify this compound based on its retention time and mass spectrum. The mass spectrum is compared with a reference library, such as the NIST Mass Spectral Library, for confirmation.[6]

GC-MS Data Presentation and Interpretation

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.

Mass Spectrum and Fragmentation Pattern of this compound

Upon electron ionization at 70 eV, this compound will produce a characteristic mass spectrum. The molecular ion (M⁺˙) is expected at m/z 142. The fragmentation pattern is dictated by the principles of mass spectrometry for esters, primarily involving alpha-cleavages and rearrangements.[7][8][9]

The following table summarizes the major expected ions in the mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Origin |

| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 100 | [M - C₃H₆]⁺˙ | McLafferty Rearrangement (loss of propene) |

| 83 | [C₅H₇O]⁺ | Alpha-cleavage with loss of the propoxy radical |

| 55 | [C₄H₇]⁺ | Further fragmentation of the tiglate moiety |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Proposed Fragmentation Pathways

The major fragmentation pathways for this compound are initiated by the ionization of the ester. The primary mechanisms include:

-

McLafferty Rearrangement: This is a common fragmentation pathway for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene, mass 42). This results in a radical cation at m/z 100.

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the propoxy radical (•OCH₂CH₂CH₃, mass 59) to yield an acylium ion at m/z 83.

-

Cleavage of the Propyl Group: The propyl group can undergo fragmentation to produce a propyl cation at m/z 43 or an allyl cation at m/z 41.

-

Loss of an Allyl Radical: Cleavage of the bond between the oxygen and the propyl group can lead to the loss of an allyl radical (•C₃H₅, mass 41), resulting in an ion at m/z 101.[10]

The following diagram visualizes the proposed fragmentation pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the GC-MS analysis of this compound. The detailed experimental protocol offers a starting point for method development, while the elucidated fragmentation pattern is crucial for the accurate identification and structural confirmation of this compound. The provided visualizations of the experimental workflow and fragmentation pathways serve to simplify these complex processes for researchers and professionals in the field.

References

- 1. rroij.com [rroij.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. This compound CAS#: 61692-83-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-Butenoic acid, 2-methyl-, propyl ester, (E)- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Propyl Tiglate

This guide provides a comprehensive overview of the key physical properties of propyl tiglate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a logical workflow for property determination.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for clear and easy reference.

| Physical Property | Value | Conditions |

| Boiling Point | 176-180 °C | At 760 mmHg |

| Density | 0.904 g/mL | At 25 °C |

Experimental Protocols

Detailed methodologies for determining the boiling point and density of esters like this compound are crucial for reproducible and accurate measurements. The following sections outline standard experimental procedures.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a standard method for determination is distillation.[1]

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head with a condenser

-

Thermometer

-

Receiving flask

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head, ensuring an accurate reading of the vapor temperature.

-

The sample is heated gently.

-

As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point of the substance.[1]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

An alternative method involves using a reflux setup where the temperature of the vapor in equilibrium with the boiling liquid is measured.[1]

2. Determination of Density

Density is the mass per unit volume of a substance. The density of a liquid ester can be determined using a pycnometer or a density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with distilled water of a known density at a specific temperature (e.g., 25 °C) and weighed again. The volume of the pycnometer can be calculated from the mass and density of the water.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with this compound is measured at the same constant temperature.

-

The density of this compound is then calculated by dividing the mass of the this compound by the volume of the pycnometer.

Workflow for Physical Property Determination

The logical flow for the experimental determination of the physical properties of a liquid sample like this compound is outlined below.

Caption: Experimental workflow for determining physical properties.

References

The Solubility Profile of Propyl Tiglate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propyl tiglate in a range of common organic solvents. This compound, the propyl ester of tiglic acid, is a compound of interest in various chemical and pharmaceutical applications, including as a fragrance ingredient and a potential building block in organic synthesis. Understanding its solubility is critical for its effective use in formulation, reaction chemistry, and purification processes. This document presents quantitative solubility data, details common experimental methodologies for solubility determination, and illustrates a relevant biological signaling pathway and a representative synthetic workflow.

Physicochemical Properties of this compound

This compound (propyl (E)-2-methylbut-2-enoate) is a flammable liquid with a fruity, sweet aroma.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 61692-83-9 |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol [1][2] |

| Density | 0.904 g/mL at 25 °C |

| Boiling Point | 176-180 °C |

| Flash Point | 137 °F |

| XLogP3-AA | 2.2[1][2] |

Solubility of this compound in Organic Solvents

The solubility of this compound has been determined in a variety of organic solvents at 25°C. The following table summarizes the available quantitative data, presented in grams of this compound per liter of solvent (g/L).

| Solvent | Solubility (g/L) at 25°C[2] |

| Alcohols | |

| Methanol | 3329.68 |

| Ethanol | 3203.63 |

| n-Propanol | 2735.08 |

| Isopropanol | 3105.86 |

| n-Butanol | 2768.11 |

| Isobutanol | 2402.56 |

| sec-Butanol | 3292.81 |

| tert-Butanol | 3615.09 |

| n-Pentanol | 2371.95 |

| Isopentanol | 2416.49 |

| n-Hexanol | 2179.34 |

| n-Heptanol | 1320.26 |

| n-Octanol | 1574.62 |

| Esters | |

| Methyl Acetate | 2016.93 |

| Ethyl Acetate | 1928.55 |

| n-Propyl Acetate | 1740.95 |

| Isopropyl Acetate | 1107.21 |

| n-Butyl Acetate | 2270.3 |

| Isobutyl Acetate | 994.59 |

| n-Pentyl Acetate | 1471.75 |

| Ethyl Formate | 1796.33 |

| Ketones | |

| Acetone | 2593.89 |

| 2-Butanone (MEK) | 2427.86 |

| Cyclohexanone | 3047.56 |

| Methyl isobutyl ketone (MIBK) | 1062.64 |

| Ethers | |

| Tetrahydrofuran (THF) | 2585.26 |

| 1,4-Dioxane | 2984.76 |

| Methyl tert-butyl ether (MTBE) | 2591.01 |

| Hydrocarbons | |

| n-Hexane | 818.3 |

| Cyclohexane | 1066.93 |

| n-Heptane | 403.55 |

| Toluene | 1335.28 |

| Ethylbenzene | 1111.68 |

| Chlorinated Solvents | |

| Dichloromethane | 6906.25 |

| Chloroform | 8715.22 |

| 1,2-Dichloroethane | 3368.66 |

| Tetrachloromethane | 1625.97 |

| Amides | |

| N,N-Dimethylformamide (DMF) | 2543.17 |

| N,N-Dimethylacetamide (DMAc) | 2073.53 |

| N-Methyl-2-pyrrolidone (NMP) | 2191.19 |

| Other Solvents | |

| Acetonitrile | 3345.49 |

| Dimethyl sulfoxide (B87167) (DMSO) | 1770.5 |

| Acetic Acid | 2948.54 |

| Propionic Acid | 1975.64 |

| Ethylene Glycol | 366.35 |

| Propylene Glycol | 609.27 |

| Transcutol | 3673.25 |

| 2-Ethoxyethanol | 1867.33 |

| 2-Methoxyethanol | 2199.35 |

| 2-Propoxyethanol | 1944.88 |

| 2-Butoxyethanol | 1484.87 |

| Water | 5.57 |

Experimental Protocols for Solubility Determination

A common and straightforward method for determining the solubility of a solid or liquid in a solvent is the gravimetric method.[3][4] The following protocol outlines the general steps for such a determination.

Objective: To determine the concentration of a solute in a saturated solution at a specific temperature.

Apparatus and Materials:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure closures

-

Syringe filters (if the solute is a solid)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed vial or flask.[4]

-

Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and it is confirmed when consecutive measurements of the solute concentration are constant.[4]

-

Phase Separation: Once equilibrium is achieved, the undissolved solute is allowed to settle. If the solute is a solid, the saturated solution is carefully separated from the excess solid by filtration, often using a syringe filter. For a liquid solute like this compound, careful decantation or centrifugation may be employed to separate the layers if they are not fully miscible.

-

Gravimetric Analysis:

-

A known volume or mass of the clear, saturated supernatant is transferred to a pre-weighed evaporating dish or vial.[4]

-

The solvent is evaporated from the sample. This should be done under controlled conditions to avoid loss of the solute, especially if it is volatile. Gentle heating in a fume hood or the use of a rotary evaporator are common techniques.[5]

-

The dish or vial containing the non-volatile solute residue is then dried in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[5]

-

-

Calculation: The solubility is calculated from the mass of the residue (solute) and the initial volume or mass of the saturated solution taken for analysis.

Visualizations

Signaling Pathway: Tigilanol Tiglate and Protein Kinase C (PKC) Activation

While this compound itself is not primarily known for its biological signaling activity, a structurally related compound, tigilanol tiglate (EBC-46), is a novel anti-cancer agent that functions by activating the Protein Kinase C (PKC) signaling pathway.[1][6][7] This pathway is of significant interest to drug development professionals. The diagram below illustrates the mechanism of action of tigilanol tiglate.

Caption: Mechanism of action of tigilanol tiglate via PKC activation.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be achieved through various esterification methods. A common laboratory-scale approach is the Fischer esterification of tiglic acid with propanol, using an acid catalyst. The following workflow diagram illustrates the key steps in this process.

Caption: Fischer esterification workflow for this compound synthesis.

References

The Potent Potential of Tiglate Esters: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglate esters, a class of naturally occurring and synthetic compounds, are attracting significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of tiglate esters, with a particular focus on their anticancer, antimicrobial, and immunomodulatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Tiglate Esters

The most extensively studied biological activity of tiglate esters is their potent anticancer effect, with tigilanol tiglate (also known as EBC-46) being the leading compound in this class.

Mechanism of Action: Protein Kinase C Activation

Tigilanol tiglate and other related phorbol (B1677699) esters are potent activators of Protein Kinase C (PKC), a family of enzymes crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[1] The binding of tigilanol tiglate to the C1 domain of PKC induces its translocation from the cytosol to the cell membrane, leading to its activation.[1] This activation triggers a cascade of downstream signaling events that contribute to its anticancer effects.[1] Notably, tigilanol tiglate exhibits a degree of selectivity for certain PKC isoforms, which may contribute to its therapeutic window.[2]

Signaling Pathway of Tigilanol Tiglate-Mediated PKC Activation

Caption: Simplified signaling pathway of tigilanol tiglate-mediated PKC activation.

Quantitative Data: In Vitro and In Vivo Efficacy

The anticancer activity of tigilanol tiglate has been quantified in numerous preclinical and clinical studies.

| Compound | Cell Line/Model | Activity Metric | Value | Reference |

| Tigilanol Tiglate | Canine Mast Cell Tumors | Complete Response (at 1.0 mg/mL) | 90% | [3][4] |

| Tigilanol Tiglate | Human Melanoma Xenograft (MM649) | Tumor Volume Reduction | Concentration-dependent | [5] |

| Tigilanol Tiglate | Soft Tissue Sarcoma (Phase 2a) | Objective Response Rate (injected tumors) | 80% | [6] |

| Tigilanol Tiglate | Soft Tissue Sarcoma (Phase 2a) | Complete Ablation | 52% | [6] |

Experimental Protocols

1.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the dose-dependent cytotoxic effects of tiglate esters on cancer cell lines.[7]

-

Cell Seeding: Plate cancer cells (e.g., B16-F10 melanoma, A431 squamous cell carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

-

Treatment: Add serial dilutions of the tiglate ester to the wells and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Workflow for MTT Assay

Caption: A typical experimental workflow for an MTT cytotoxicity assay.

1.3.2. In Vivo Tumor Model

Syngeneic mouse models are commonly used to evaluate the in vivo efficacy of tiglate esters.[8]

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16-F10-OVA melanoma cells) into the flank of mice.

-

Treatment: Once tumors reach a palpable size, administer the tiglate ester intratumorally.

-

Monitoring: Measure tumor volume at regular intervals using calipers.

-

Analysis: Compare tumor growth in the treated group to a control group to determine antitumor efficacy. Monitor for any signs of toxicity.[8]

Antimicrobial Activity of Tiglate Esters

Several tiglate esters, including tigilanol tiglate and its semi-synthetic analog EBC-1013, have demonstrated significant antimicrobial and antibiofilm activity against a range of pathogens.[7]

Spectrum of Activity

Studies have shown that epoxy-tigliane structures like EBC-1013 and tigilanol tiglate are effective against both Gram-positive and Gram-negative oral pathogens.[7] Their efficacy is linked to their ability to cause membrane permeabilization and growth inhibition.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC).

| Compound | Organism | MIC (µg/mL) | Reference |

| EBC-1013 | Streptococcus mutans | 32 | [7] |

| Tigilanol Tiglate (EBC-46) | Streptococcus mutans | 256 | [7] |

| EBC-1013 | Porphyromonas gingivalis | 8 | [7] |

| Tigilanol Tiglate (EBC-46) | Porphyromonas gingivalis | 128 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

-

Preparation: Prepare serial dilutions of the tiglate ester in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time, atmosphere).

-

Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Immunomodulatory Activity

Beyond direct cytotoxicity, tigilanol tiglate induces a localized inflammatory response and immunogenic cell death (ICD), which contributes to its potent antitumor effects.[1][9]

Mechanism of Action

Intratumoral injection of tigilanol tiglate leads to:

-

Vascular Disruption: Rapid disruption of the tumor vasculature, leading to hemorrhagic necrosis.[1]

-

Inflammatory Response: An acute and highly localized inflammation.[10]

-

Immunogenic Cell Death (ICD): The release of damage-associated molecular patterns (DAMPs) that recruit and activate immune cells.[1][9] This can lead to the development of a systemic anti-tumor immune response.[5]

Logical Relationship of Tigilanol Tiglate's Immunomodulatory Effects

Caption: The cascade of immunomodulatory events initiated by tigilanol tiglate.

Experimental Protocol: Calreticulin (B1178941) Exposure Assay

The exposure of calreticulin (CRT) on the cell surface is a key marker of ICD.[7]

-

Cell Treatment: Treat cancer cells with the tiglate ester for an appropriate duration.

-

Staining: Stain the cells with a fluorescently labeled anti-calreticulin antibody.

-

Flow Cytometry: Analyze the cells using flow cytometry to quantify the percentage of cells with surface CRT expression.[7]

Other Potential Biological Activities

While the anticancer and antimicrobial activities of specific tiglate esters are well-documented, research suggests a broader range of potential therapeutic applications for this class of compounds.

Anti-inflammatory Activity

Some studies on plant extracts containing tiglate esters have reported anti-inflammatory effects.[11] However, further research is needed to isolate and confirm the specific anti-inflammatory activity of individual tiglate esters and elucidate their mechanisms of action in this context.

Sedative and Anxiolytic Effects

Similarly, certain plant extracts containing tiglate esters have been traditionally used for their sedative and anxiolytic properties.[11] As with anti-inflammatory activity, more direct evidence is required to attribute these effects specifically to tiglate esters and to understand the underlying pharmacological pathways.

Drug Discovery and Development Workflow

The discovery and development of new drugs from natural products like tiglate esters typically follows a structured workflow.

General Workflow for Natural Product Drug Discovery

Caption: A generalized workflow for the discovery and development of drugs from natural products.

Conclusion

Tiglate esters, particularly tigilanol tiglate, represent a promising class of bioactive molecules with significant therapeutic potential, especially in oncology. Their unique mechanism of action, involving PKC activation and subsequent immunomodulation, sets them apart from conventional therapies. While their anticancer and antimicrobial properties are increasingly well-characterized, further investigation into other potential activities, such as anti-inflammatory and sedative effects, is warranted. The detailed protocols and data presented in this guide aim to facilitate ongoing research and development in this exciting field, ultimately paving the way for new and effective treatments for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

- 5. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil [mdpi.com]

Methodological & Application

Application of Propyl Tiglate in the Synthesis of Bioactive Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl tiglate, the propyl ester of tiglic acid, is a valuable building block for the synthesis of complex natural products, particularly those containing the tiglate moiety as a key structural feature. The tiglate group, a (E)-2-methylbut-2-enoyl group, is found in a variety of bioactive natural products, including the potent anti-cancer agent tigilanol tiglate. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of such molecules. While direct use of this compound as an acyl donor in complex total synthesis is not widely documented, its role can be envisioned through transesterification reactions or as a precursor to other activated tiglic acid derivatives. This note will focus on the introduction of the tiglate moiety, a critical step in the synthesis of compounds like tigilanol tiglate, and propose protocols where this compound could be effectively utilized.

Key Application: Synthesis of Tigilanol Tiglate

Tigilanol tiglate is a diterpenoid natural product that has demonstrated significant efficacy in the treatment of solid tumors.[1] Its total synthesis, a significant achievement in organic chemistry, involves the late-stage introduction of the characteristic tiglate ester. This esterification is a crucial step that imparts significant biological activity to the molecule.

The final step in the semisynthesis of tigilanol tiglate from phorbol (B1677699) involves the selective acylation of a hydroxyl group.[2] While the precise acylating agent used in published syntheses may be an activated form of tiglic acid (e.g., tigloyl chloride or tiglic anhydride) for optimal reactivity and yield, the following protocols outline how this compound could be conceptually applied, either directly via transesterification or indirectly as a source of tiglic acid for subsequent activation.

Experimental Protocols

Protocol 1: Tiglate Esterification via Coupling Agent (Steglich Esterification)

This protocol describes a standard and highly effective method for the esterification of a complex alcohol with tiglic acid, which can be sourced from the hydrolysis of this compound. This method is widely applicable to sensitive substrates and generally proceeds under mild conditions.

Methodology:

-

Preparation of Tiglic Acid (Optional): If starting from this compound, hydrolyze the ester to tiglic acid using standard basic conditions (e.g., LiOH in THF/water), followed by acidic workup and purification.

-

Esterification Reaction: To a solution of the alcohol precursor (e.g., the diol precursor to tigilanol tiglate, 1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (N₂ or Ar), add tiglic acid (1.2 equiv).

-

Addition of Coupling Agent and Catalyst: Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.3 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tiglate ester.

Quantitative Data (Representative):

| Parameter | Value |

| Substrate | Phorbol-derived diol |

| Reagent | Tiglic Acid |

| Coupling Agent | EDC |

| Catalyst | DMAP |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 6 hours |

| Yield | 85-95% |

Protocol 2: Transesterification with this compound

This protocol outlines a potential method for the direct use of this compound as an acyl donor in a transesterification reaction. This approach may require optimization, particularly in driving the reaction equilibrium toward the product.

Methodology:

-

Reaction Setup: To a solution of the alcohol precursor (1.0 equiv) in a suitable high-boiling point solvent (e.g., toluene (B28343) or xylene), add an excess of this compound (3-5 equiv).

-

Catalyst Addition: Add a suitable transesterification catalyst. For acid-catalyzed transesterification, a catalytic amount of p-toluenesulfonic acid or sulfuric acid can be used. For base-catalyzed transesterification, a non-nucleophilic base such as sodium hydride or a Lewis acid catalyst could be employed.

-

Driving Equilibrium: Heat the reaction mixture to reflux. To drive the equilibrium towards the product, the lower-boiling propanol (B110389) byproduct must be removed. This can be achieved using a Dean-Stark apparatus.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NaHCO₃ for acid catalysis). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Substrate | Phorbol-derived diol |

| Reagent | This compound |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Yield | 40-60% (optimization may be required) |

Visualizations

Caption: Final steps in the semisynthesis of Tigilanol Tiglate.

Caption: Potential synthetic routes utilizing this compound.

References

Application Note: A Proposed Chemoenzymatic Strategy for the Synthesis of (Z, E)-Muconate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Muconic acid and its derivatives are valuable platform chemicals, serving as precursors for the synthesis of polymers like nylon and PET, as well as various specialty chemicals and pharmaceuticals.[1][2][3] The stereochemistry of the conjugated double bonds in muconates (cis,cis; cis,trans; or trans,trans) is crucial for their subsequent application. The (Z, E)-isomer (also known as cis,trans-muconate) is of particular interest. Traditional chemical synthesis routes to muconic acid often rely on petrochemical feedstocks and can generate significant environmental waste.[1][4] In contrast, biocatalytic and chemoenzymatic methods offer sustainable alternatives, utilizing mild reaction conditions and highly selective enzymes.[3][5][6]

While a direct, single-step synthesis of (Z, E)-muconate derivatives from propyl tiglate is not well-established in the current literature, this document outlines a proposed multi-step chemoenzymatic strategy. This approach leverages the well-documented, efficient biocatalytic conversion of catechol derivatives to muconic acids, followed by controlled isomerization and esterification to yield the target propyl (Z, E)-muconate derivative.

Proposed Synthetic Pathway

The proposed pathway is a three-stage process commencing with a catechol derivative. This is followed by a biocatalytic oxidation, an isomerization step, and a final esterification to yield the desired propyl (Z, E)-muconate derivative.

Experimental Protocols

Protocol 1: Preparation of Catechol 1,2-Dioxygenase (CatA) Cell Lysate

This protocol is adapted from methodologies for preparing active cell lysates for biocatalytic reactions.[3][7]

-

Gene Synthesis and Cloning: The gene for catechol 1,2-dioxygenase (CatA) from Pseudomonas putida KT2440 is codon-optimized for E. coli expression and cloned into a pET-28a vector with an N-terminal His-tag.[3]

-

Protein Expression:

-

Transform E. coli BL21(DE3) cells with the CatA-pET-28a plasmid.

-

Grow the cells in LB medium containing kanamycin (B1662678) (50 µg/mL) at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

-

Supplement the medium with ferric ammonium (B1175870) citrate (B86180) (0.2 mg/mL) to ensure the incorporation of the iron cofactor.[3]

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 18 hours at 20°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (5000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Lysate Preparation:

-

Carefully collect the supernatant (clarified cell lysate).

-

Determine the total protein concentration using a Bradford assay. The lysate can be used immediately or stored at -80°C.

-

Protocol 2: Biocatalytic Synthesis of (Z,Z)-Muconic Acid Derivative

This protocol describes the enzymatic conversion of a substituted catechol to its corresponding (Z,Z)-muconic acid.[5][7]

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a solution of 10 mM substituted catechol in 50 mM Tris buffer (pH 8.0).

-

Pre-warm the solution to 30°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the CatA cell lysate to a final protein concentration of 2 mg/mL (optimization may be required).

-

Stir the reaction mixture at 30°C and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-6 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by adding an equal volume of ethyl acetate (B1210297) and acidifying to pH 2-3 with 2M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (Z,Z)-muconic acid derivative.

-

Purify the product by recrystallization or column chromatography.

-

Protocol 3: Isomerization to (Z,E)-Muconic Acid Derivative

This protocol details the isomerization of the (Z,Z)-isomer to the thermodynamically more stable (Z,E)-isomer.[1]

-

Reaction Setup:

-

Dissolve the purified (Z,Z)-muconic acid derivative in a suitable polar aprotic solvent, such as DMSO or DMF.

-

Add a catalytic amount of iodine (approx. 0.1 mol%).

-

-

Isomerization Reaction:

-

Heat the reaction mixture to 75°C.

-

Monitor the isomerization by HPLC. The conversion is typically complete within 30-60 minutes.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract the product with ethyl acetate.

-

Wash the organic layer with a saturated sodium thiosulfate (B1220275) solution to remove iodine, followed by brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the (Z,E)-muconic acid derivative.

-

Protocol 4: Synthesis of Propyl (Z,E)-Muconate Derivative

This protocol describes the final esterification step. The procedure is adapted from standard Fischer esterification methods for muconic acid.[8][9]

-

Reaction Setup:

-

Suspend the (Z,E)-muconic acid derivative (1 equivalent) in n-propanol (used in excess as the solvent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

-